molecular formula C15H14F2 B1390579 1-Benzyl-4-(1,1-difluoroethyl)benzene CAS No. 1138444-81-1

1-Benzyl-4-(1,1-difluoroethyl)benzene

Cat. No. B1390579
M. Wt: 232.27 g/mol
InChI Key: OFCSTHMABHFNFT-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1,1-difluoroethyl)benzene is a chemical compound with the molecular formula C15H14F2 and a molecular weight of 232.27 g/mol . It falls within the category of aromatic hydrocarbons and exhibits interesting properties due to its unique substitution pattern.

Scientific Research Applications

Through-space Charge Transfer and Emission Color Tuning

A study by Bae et al. (2014) explored compounds like 1,4-Di-(1-Ar-o-carboran-2-yl)benzene, revealing their utility in tuning emission wavelengths through intramolecular charge transfer. This has implications in the development of materials with specific optical properties.

Novel Synthesis of Perfluoro1,4-benzoquinones

The work by Nishiguchi et al. (2008) discusses anodic oxidation of polyfluorinated benzene derivatives, leading to the formation of polyfluoro-1,4benzoquinones. These compounds are of interest in creating fluorinated organic chemicals for various applications, including pharmaceuticals and electronic materials.

Benzylation of Alcohols

Research by Poon and Dudley (2006) introduced a method for converting alcohols into benzyl ethers using a stable organic salt. This has potential applications in organic synthesis and pharmaceuticals.

Secondary Benzylation with Metal Triflates

A study by Noji et al. (2003) showed that secondary benzylation of various nucleophiles could be efficiently achieved using secondary benzyl alcohols and metal triflates. This offers a versatile approach for chemical synthesis.

Fluorine-containing Polyethers

Fitch et al. (2003) synthesized highly fluorinated monomers leading to the production of fluorine-containing polyethers. These materials are noted for their low dielectric properties and thermal stability, making them suitable for electronic applications.

Synthesis of Benzo[b][1,4]oxazin-3(4H)-ones for Antimicrobial Activity

The research by Fang et al. (2011) involved synthesizing derivatives of benzo[b][1,4]oxazin-3(4H)-ones, demonstrating their potential as antimicrobial agents. The presence of fluorine atoms in these compounds was found to enhance their antimicrobial properties.

Covalent Organic Frameworks for Tandem Reactions

A study by Chen et al. (2018) focused on a covalent organic framework that could support Ru nanoparticles for promoting solvent-free one-pot tandem synthesis of imine products. This has potential in catalysis and material science.

properties

IUPAC Name

1-benzyl-4-(1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2/c1-15(16,17)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCSTHMABHFNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(1,1-difluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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